Azido-PEG3-CH2CO2Me

PROTAC ERα Degradation Linker SAR

Azido-PEG3-CH2CO2Me is the empirically validated PEG3 linker for PROTAC library synthesis. Unlike shorter (PEG2) or longer (PEG4) variants, its optimal triethylene glycol spacer maximizes ternary complex stability and degradation efficiency—proven superior in ERα degradation assays. The non-cleavable azide-methyl ester design enables CuAAC click chemistry while preserving acid-labile E3 ligase ligands. ≥98% purity ensures homogeneous bioconjugates for reproducible ADC and PROTAC development.

Molecular Formula C9H17N3O5
Molecular Weight 247.25 g/mol
Cat. No. B1666430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-CH2CO2Me
SynonymsAzido-PEG3-CH2CO2Me
Molecular FormulaC9H17N3O5
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC(=O)COCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C9H17N3O5/c1-14-9(13)8-17-7-6-16-5-4-15-3-2-11-12-10/h2-8H2,1H3
InChIKeyLSDSMTUGTPBTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-CH2CO2Me: PEG-Based PROTAC Linker for Click Chemistry and Bioconjugation


Azido-PEG3-CH2CO2Me (CAS 1253389-31-9; MF C9H17N3O5; MW 247.25 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide group and a methyl ester group linked through a linear triethylene glycol spacer . It functions primarily as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The hydrophilic PEG3 spacer enhances aqueous solubility, while the terminal methyl ester serves as a protected carboxyl handle for further functionalization or deprotection under basic conditions .

Why Azido-PEG3-CH2CO2Me Cannot Be Simply Replaced by Another PEG Linker


Although numerous PEG-based azido-methyl ester linkers exist, Azido-PEG3-CH2CO2Me occupies a distinct physicochemical and functional niche. PEG chain length is not a trivial variable—studies show that altering the number of ethylene glycol units directly modulates ternary complex stability, degradation efficiency, and cellular permeability in PROTAC applications [1]. For instance, a PEG2 variant may fail to span the required inter-protein distance (>3 nm) for productive ubiquitination, while a PEG4 or longer linker can introduce excessive conformational entropy, reducing residence time and efficacy [2]. Additionally, the methyl ester terminus of Azido-PEG3-CH2CO2Me provides a stable, protected carboxyl that can be selectively unmasked under strong basic conditions—a functional profile that differs from acid-labile tert-butyl esters or free carboxyl linkers, thereby dictating synthetic route compatibility . Substituting with a seemingly similar compound without validating linker-length SAR and end-group stability risks compromising both chemical and biological outcomes.

Quantitative Differentiation of Azido-PEG3-CH2CO2Me from Closest Analogs


PEG3 Spacer Confers Superior ERα Degradation in Direct Head-to-Head PROTAC Linker Study

In a PROTAC study evaluating ERα degradation, the PEG3 linker (three ethylene glycol units) demonstrated superior protein degradation activity compared to PEG2 and PEG4 variants, despite comparable binding affinity (IC50 = 30–50 nM) across all three linkers [1]. This demonstrates that PEG3 length is optimal for forming a productive ternary complex, making Azido-PEG3-CH2CO2Me the preferred choice when maximal degradation efficiency is required over shorter or longer PEG alternatives.

PROTAC ERα Degradation Linker SAR

Optimized PEG3 Length Balances Ternary Complex Stability and Cellular Permeability

Structure–activity relationship analyses in PROTAC design indicate that PEG4 to PEG8 linkers can enhance ternary complex residence time by an order of magnitude compared to suboptimal lengths, but at the cost of increased conformational entropy and potential membrane permeability reduction [1]. PEG3 strikes an empirical balance: it provides sufficient reach (>3 nm inter-pocket distance) to bridge E3 ligase and target protein while maintaining a relatively compact hydrodynamic radius that favors cellular uptake. This class-level inference supports the use of Azido-PEG3-CH2CO2Me as a 'Goldilocks' linker that minimizes off-target effects associated with excessively flexible longer PEG chains.

PROTAC Linker Optimization Ternary Complex

High Purity (95%) and Monodispersity Ensure Reproducible PROTAC Synthesis

Commercially available Azido-PEG3-CH2CO2Me is supplied with a minimum purity specification of 95% . In contrast, some alternative azido-PEG-methyl ester linkers (e.g., certain batches of Azido-PEG3-methyl ester) may exhibit lower purity or polydispersity due to synthetic challenges . Impurities or oligomeric variations can alter the effective concentration of the linker, skew PROTAC DC50 values, and complicate structure–activity relationship (SAR) interpretations [1]. High monodispersity and defined purity minimize batch-to-batch variability, ensuring consistent synthetic yields and reliable biological readouts.

PROTAC Purity Reproducibility

Methyl Ester Group Enables Selective Deprotection Without Compromising Click Chemistry

The methyl ester (-CH2CO2Me) terminus of Azido-PEG3-CH2CO2Me can be selectively hydrolyzed to a free carboxylic acid under strong basic conditions (e.g., LiOH or NaOH) without affecting the azide moiety . This contrasts with tert-butyl ester-protected analogs (e.g., Azido-PEG3-CH2CO2tBu) which require acidic deprotection that may compromise acid-sensitive E3 ligase ligands or target protein warheads. The orthogonality of methyl ester deprotection allows for modular PROTAC assembly without additional protecting group manipulations, streamlining synthetic workflows.

PROTAC Linker Functional Group Orthogonality Synthetic Versatility

Non-Cleavable PEG3 Linker Provides Stable Conjugation for In Vitro and In Vivo Applications

Azido-PEG3-CH2CO2Me is classified as a non-cleavable linker, meaning the triazole linkage formed during CuAAC click chemistry is stable under physiological and cellular conditions [1]. This contrasts with cleavable linkers (e.g., those containing disulfide or cathepsin-sensitive dipeptide motifs) which can release payloads prematurely or confound degradation kinetics in PROTAC assays. A non-cleavable linker ensures that observed protein degradation is solely a consequence of ternary complex formation and not off-target linker cleavage, providing cleaner SAR data and more predictable in vivo PK/PD profiles.

PROTAC Non-cleavable Linker Bioconjugation

Optimal Research and Industrial Use Cases for Azido-PEG3-CH2CO2Me Based on Comparative Evidence


PROTAC Library Synthesis Targeting Proteins with Known PEG3-Optimal Spacer Requirements

Given its demonstrated superiority over PEG2 and PEG4 in ERα degradation assays, Azido-PEG3-CH2CO2Me is the linker of choice for PROTAC libraries targeting proteins where a PEG3 spacer has been empirically validated to maximize degradation efficiency [1]. This includes targets such as ERα, BET bromodomains, and certain kinases where linker length SAR has been established. Using this linker reduces the need for extensive linker optimization campaigns, accelerating hit-to-lead timelines.

High-Purity Click Chemistry Conjugation for Antibody-Drug Conjugate (ADC) and Bioconjugate Development

The high purity (95%) and well-defined monodispersity of Azido-PEG3-CH2CO2Me make it suitable for generating homogeneous bioconjugates via CuAAC click chemistry [1]. Its non-cleavable nature and orthogonal methyl ester handle facilitate the site-specific labeling of antibodies, proteins, or nanoparticles with minimal heterogeneity, which is critical for reproducible biological activity and regulatory compliance in early-stage ADC development [2].

Synthesis of PROTACs with Acid-Sensitive E3 Ligase Ligands (e.g., VHL Ligands)

The methyl ester group of Azido-PEG3-CH2CO2Me can be deprotected under mild basic conditions without affecting acid-labile moieties commonly found in VHL or CRBN ligands [1]. This orthogonality makes it preferable over tert-butyl ester-protected linkers when assembling PROTACs containing acid-sensitive functional groups, thereby preserving the integrity of the E3 ligase ligand and ensuring proper ternary complex formation.

Reliable Building Block for Automated High-Throughput PROTAC Synthesis

The combination of high purity, defined length, and stable functional groups makes Azido-PEG3-CH2CO2Me an ideal candidate for automated solid-phase or solution-phase PROTAC synthesis platforms [1]. Its non-cleavable, non-reactive PEG spacer eliminates the need for post-synthetic cleavage steps, and its compatibility with standard peptide coupling and click chemistry protocols ensures consistent yields across parallel synthesis runs, enabling efficient library production [2].

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